molecular formula C20H22N2O2 B2612901 4-(3-Methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile CAS No. 342046-22-4

4-(3-Methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile

Cat. No. B2612901
CAS RN: 342046-22-4
M. Wt: 322.408
InChI Key: JUEIAJWYHNTPIA-UHFFFAOYSA-N
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Description

The compound “4-(3-Methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile” is a complex organic molecule. It contains a quinoline backbone, which is a type of heterocyclic aromatic organic compound. It also has a methoxyphenyl group attached to it, which could potentially influence its physical and chemical properties .


Molecular Structure Analysis

The molecular structure of this compound, based on its name, would include a quinoline ring system, which is a bicyclic compound with a benzene ring fused to a pyridine ring. Additionally, it would have a methoxyphenyl group attached to it. The presence of these functional groups could potentially influence its reactivity and interactions with other molecules .

Scientific Research Applications

  • Antimicrobial Activities : A study by Ghoneim, El-Farargy, & Abdelaziz (2014) focused on the synthesis of new S-Nucleosides and C-Nucleosides derivatives of this compound and evaluated their antimicrobial activities. The synthesized compounds showed notable antibacterial and antifungal activities.

  • Cardiovascular Activity : Research by Gupta & Misra (2008) synthesized derivatives of this compound and observed their activity on calcium channel antagonists, which could be relevant in cardiovascular research.

  • Inhibition of Src Kinase Activity : Studies such as those by Boschelli et al. (2006) and Boschelli et al. (2007) investigated derivatives of this compound as Src kinase inhibitors. These studies are significant in the context of cancer research, as Src kinase plays a critical role in the growth and spread of cancer cells.

  • Corrosion Inhibition : The compound has also been studied for its corrosion inhibition properties. A computational study by Erdoğan et al. (2017) looked into the corrosion inhibition properties of novel quinoline derivatives, which could be important in materials science.

  • Stabilization of Poly(vinyl chloride) : Andel‐Naby (1999) investigated the use of a derivative of this compound as a thermal stabilizer for rigid poly(vinyl chloride), highlighting its potential application in polymer chemistry.

  • Photophysical Investigation : A study by Zayed & Kumar (2017) synthesized a derivative of the compound and explored its spectroscopic, physicochemical, and photophysical properties, indicating potential applications in analytical chemistry.

properties

IUPAC Name

4-(3-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O2/c1-12-15(11-21)18(13-6-5-7-14(8-13)24-4)19-16(22-12)9-20(2,3)10-17(19)23/h5-8,18,22H,9-10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUEIAJWYHNTPIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC(=CC=C3)OC)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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